Ethyl 2-amino-2-cyclohexylacetate hydrochloride
Description
Significance of Aminocyclohexyl Esters in Organic Synthesis
Aminocyclohexyl esters, and more broadly α-amino acid esters, are of considerable importance in the field of organic synthesis. These compounds serve as versatile intermediates and building blocks for a wide array of more complex molecules. Their bifunctional nature, possessing both an amine and an ester group, allows for sequential or selective reactions to build peptide chains or introduce amino functionalities into larger structures.
The esterification of the carboxylic acid group in an amino acid is a common strategy to protect it while the amino group undergoes reaction, a foundational concept in peptide synthesis. masterorganicchemistry.com α-Amino acid esters are crucial for constructing peptide bonds, which form the backbone of proteins. rsc.org Metal complexes incorporating α-amino acid ester ligands are particularly relevant in bio-inorganic chemistry, where they are utilized in peptide synthesis, as biological models, and as foundational structures for the development of new therapeutic agents. rsc.org Specifically, aminocyclohexyl derivatives are recognized as valuable starting materials for the synthesis of active pharmaceutical ingredients, highlighting their role in medicinal chemistry. googleapis.comgoogle.com The rigid cyclohexyl ring provides a specific three-dimensional scaffold that can be valuable in designing molecules with precise shapes to interact with biological targets.
Overview of the Chemical Structure and Functional Groups of Ethyl 2-amino-2-cyclohexylacetate Hydrochloride
This compound is characterized by a distinct molecular architecture. The core of the molecule is a cyclohexane (B81311) ring, a six-carbon saturated ring that provides a non-planar, bulky substituent. Attached to one carbon of this ring are both an amino group (-NH₂) and an ethyl acetate (B1210297) group (-CH(COOCH₂CH₃)). In the hydrochloride salt form, the basic amino group is protonated to form an ammonium (B1175870) chloride salt (-NH₃⁺Cl⁻), which enhances the compound's stability and water solubility.
The key functional groups are:
Cyclohexyl Group: A non-aromatic, saturated hydrocarbon ring that imparts lipophilicity and steric bulk.
Amino Group (as Ammonium Chloride): A primary amine function that is protonated. It serves as a key reactive site and influences the molecule's polarity and basicity.
Ethyl Ester Group: This group consists of a carbonyl group bonded to an ethoxy group (-OCH₂CH₃). It is susceptible to hydrolysis and can be converted to a carboxylic acid or an amide.
These functional groups define the chemical reactivity and physical properties of the compound, making it a useful intermediate in multi-step syntheses.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₂₀ClNO₂ |
| Molecular Weight | 221.72 g/mol |
| Melting Point | 181-186 °C |
| IUPAC Name | This compound |
Historical Context of Research on Cyclohexylacetate Derivatives
Research into cyclohexyl-containing esters and amines dates back several decades. An early investigation into "Aminocyclohexyl Esters" was published in the Journal of the American Chemical Society in 1962, indicating that the fundamental properties and synthesis of this class of compounds were being explored in the mid-20th century. acs.org Subsequent research in the 1970s cited this work, with studies focusing on the synthesis of basic cycloalkyl esters of substituted carbanilic acids for investigation as potential local anesthetics.
Early synthetic methods for related compounds, such as 4-amino-cyclohexyl acetic acid, often involved harsh reaction conditions. For instance, a 1980 publication in a Russian chemistry journal described a process using high temperatures (130 °C) and pressures (150 atm) for hydrogenation. google.com Over time, synthetic methodologies have evolved to become more efficient and occur under milder conditions. The development of new catalysts and reaction pathways has allowed for the more accessible and economical production of these derivatives. For example, modern processes can achieve the synthesis of related compounds like trans 4-amino-cyclohexyl acetic acid ethyl ester HCl in an ethanolic medium without the need for extreme pressures or completely anhydrous conditions. researchgate.net
Current Research Trajectories and Academic Relevance
In contemporary chemical research, this compound is primarily recognized for its role as a key intermediate in medicinal chemistry. Its most notable application appears in patent literature from the late 1990s, which describes its use in the synthesis of compounds designed to inhibit the release and/or synthesis of β-amyloid peptide. The accumulation of β-amyloid peptide is a central event in the pathogenesis of Alzheimer's disease. In these syntheses, the amino ester serves as a foundational piece that is further elaborated to create the final, more complex inhibitor molecules.
The academic relevance of this compound is tied to the broader importance of α,α-disubstituted α-amino acids in pharmaceutical chemistry. These structures are incorporated into peptidomimetics and other small molecules to introduce conformational constraints or to improve metabolic stability. The synthesis of these sterically congested amino acids can be challenging, making the availability of intermediates like this compound valuable for researchers in drug discovery and development. nih.gov
| Research Area | Specific Role of the Compound |
|---|---|
| Medicinal Chemistry | Intermediate for Alzheimer's disease therapeutic candidates |
| Organic Synthesis | Building block for α,α-disubstituted α-amino acid derivatives |
| Pharmaceutical Development | Precursor for creating peptidomimetics and other complex molecules |
Structure
3D Structure of Parent
Properties
IUPAC Name |
ethyl 2-amino-2-cyclohexylacetate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-2-13-10(12)9(11)8-6-4-3-5-7-8;/h8-9H,2-7,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNPGXJHWTJYEPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1CCCCC1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
327052-06-2 | |
| Record name | ethyl 2-amino-2-cyclohexylacetate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Ethyl 2 Amino 2 Cyclohexylacetate Hydrochloride
De Novo Synthesis Strategies
De novo synthesis offers the flexibility to construct the target molecule from readily available starting materials. For ethyl 2-amino-2-cyclohexylacetate hydrochloride, two principal strategies are considered: the hydrogenation of an aromatic precursor and the functionalization of a pre-existing cyclohexyl core.
Synthesis from 4-Nitrophenylacetic Acid: Catalytic Hydrogenation Approaches
A plausible, though indirect, route to a related structural isomer, the 4-aminocyclohexylacetic acid derivative, involves the catalytic hydrogenation of 4-nitrophenylacetic acid. This method, while not directly yielding the 2-amino isomer, provides a well-documented example of the reduction of both the nitro group and the aromatic ring, which are key transformations in this area of synthesis. The synthesis of the target 2-amino isomer from a corresponding 2-nitrophenylacetic acid precursor would follow analogous principles, though specific reaction conditions would require optimization.
Palladium on carbon (Pd/C) is a highly effective catalyst for the hydrogenation of nitroarenes and aromatic rings. A typical procedure for the synthesis of a 4-aminocyclohexylacetic acid derivative involves a two-stage hydrogenation process. In the first stage, the nitro group of 4-nitrophenylacetic acid is selectively reduced to an amino group to form 4-aminophenylacetic acid. This is generally carried out in a protic solvent at a relatively low temperature and pressure. The subsequent hydrogenation of the aromatic ring to a cyclohexane (B81311) ring requires more forcing conditions, typically higher temperatures and pressures, to achieve full saturation.
A patented process for the preparation of trans-4-amino-cyclohexyl acetic acid ethyl ester hydrochloride outlines a two-step hydrogenation of 4-nitrophenylacetic acid in a protic solvent using a Pd/C catalyst. The initial reduction of the nitro group is performed at 40-50°C under a slight overpressure of 0.1-0.6 bar. The resulting 4-aminophenylacetic acid is then further hydrogenated in situ at a higher temperature of 50-60°C and an overpressure of 1-4 bar to yield 4-aminocyclohexylacetic acid. The final product is obtained after esterification in ethanolic HCl.
Table 1: Representative Conditions for Pd/C Catalyzed Hydrogenation of 4-Nitrophenylacetic Acid
| Parameter | Stage 1 (Nitro Reduction) | Stage 2 (Ring Hydrogenation) |
| Catalyst | Palladium on Carbon (Pd/C) | Palladium on Carbon (Pd/C) |
| Substrate | 4-Nitrophenylacetic Acid | 4-Aminophenylacetic Acid |
| Solvent | Protic Solvent (e.g., Water) | Protic Solvent (e.g., Water) |
| Temperature | 40-50 °C | 50-60 °C |
| Pressure | 0.1-0.6 bar (overpressure) | 1-4 bar (overpressure) |
This table is generated based on data for the synthesis of the 4-amino isomer and serves as an illustrative example of the conditions that could be adapted for a 2-amino analogue.
Raney Nickel is another robust catalyst for the hydrogenation of both nitro groups and aromatic systems. It is known for its high activity, though it may require more stringent reaction conditions compared to palladium catalysts. For the synthesis of aminocyclohexylacetic acid derivatives, Raney Nickel has been employed, often leading to a mixture of cis and trans isomers.
One reported method for the synthesis of 4-aminocyclohexylacetic acid from 4-nitrophenylacetic acid sodium salt utilizes Raney Nickel as the catalyst at elevated temperatures (130°C) and high pressures (150 atm). These conditions are necessary to drive the complete reduction of the aromatic ring. The resulting product is a mixture of cis and trans isomers of 4-aminocyclohexylacetic acid, which are then isolated as their hydrochloride salts.
Table 2: Representative Conditions for Raney Nickel Catalyzed Hydrogenation
| Parameter | Value |
| Catalyst | Raney Nickel |
| Substrate | 4-Nitrophenylacetic Acid Sodium Salt |
| Temperature | 130 °C |
| Pressure | 150 atm |
This table is based on data for the synthesis of the 4-amino isomer and illustrates the more demanding conditions often associated with Raney Nickel catalysis for aromatic ring reduction.
The efficiency and selectivity of catalytic hydrogenation are highly dependent on the optimization of several key reaction parameters.
Temperature: Higher temperatures generally increase the rate of reaction for both nitro group reduction and aromatic ring hydrogenation. However, excessively high temperatures can lead to side reactions and catalyst degradation. For Pd/C catalysis, a stepwise increase in temperature is often employed to first selectively reduce the nitro group at a lower temperature before hydrogenating the aromatic ring at a higher temperature.
Pressure: Hydrogen pressure is a critical factor, particularly for the saturation of the aromatic ring. Higher pressures increase the concentration of dissolved hydrogen, thereby accelerating the reaction rate. While low pressures can be sufficient for nitro group reduction, high pressures are typically required for the complete hydrogenation of the benzene (B151609) ring, especially when using less active catalysts like Raney Nickel.
Solvent Systems: The choice of solvent can influence the solubility of the substrate and the activity of the catalyst. Protic solvents such as water and ethanol (B145695) are commonly used for these types of hydrogenations. The pH of the reaction medium can also play a role, with some reductions being carried out on the sodium salt of the carboxylic acid to improve solubility in aqueous media.
Synthesis from 1,4-Cyclohexanedione (B43130) via Wittig Reaction Sequences
An alternative approach to constructing the carbon skeleton of a related aminocyclohexylacetate involves starting with a pre-formed cyclohexane ring, such as 1,4-cyclohexanedione. This strategy utilizes the Wittig reaction to introduce the two-carbon side chain. While this has been described for the synthesis of 2-(4-aminocyclohexyl)-ethyl acetate (B1210297), adapting this to the 2-amino-2-cyclohexylacetate structure would require a different synthetic design. A more direct approach for the target molecule would likely start from cyclohexanone (B45756).
The Wittig reaction involves the reaction of a phosphorus ylide with a ketone or aldehyde to form an alkene. In the context of synthesizing an acetate side chain, a stabilized ylide derived from a phosphonoacetate ester is typically employed.
For instance, in the synthesis of ethyl cyclohexylideneacetate, a related intermediate, triethyl phosphonoacetate is deprotonated with a strong base like sodium hydride to form the corresponding phosphorus ylide. This ylide then reacts with cyclohexanone in a condensation reaction to form the exocyclic double bond of ethyl cyclohexylideneacetate. This intermediate could then potentially undergo further transformations to introduce the amino group at the alpha position.
A patented method for the preparation of 2-(4-aminocyclohexyl)-ethyl acetate from 1,4-cyclohexanedione involves a Wittig reaction as a key step to build the side chain. This is followed by a condensation reaction and subsequent catalytic hydrogenation to furnish the final product. This demonstrates the utility of the Wittig reaction in constructing the necessary carbon framework on a pre-existing cyclohexane ring.
Subsequent Functional Group Transformations
Once the core α-amino acid, 2-amino-2-cyclohexylacetic acid, is synthesized, or during its synthesis, several functional group transformations are key to arriving at the final hydrochloride salt of the ethyl ester and other useful derivatives.
The primary transformations involve the intermediates from classical syntheses and the final amino acid product.
Hydrolysis of Intermediates: The direct products of the Bucherer-Bergs and Strecker syntheses are not the amino acid itself but precursors that require hydrolysis. The 5-cyclohexyl-5-methylhydantoin from the Bucherer-Bergs reaction is hydrolyzed, typically under basic conditions (e.g., with Ba(OH)₂) followed by acidification, to open the hydantoin (B18101) ring and yield the desired α-amino acid. nih.gov Similarly, the α-aminonitrile from the Strecker synthesis is hydrolyzed under acidic or basic conditions to convert the nitrile group (-CN) into a carboxylic acid (-COOH). wikipedia.org
Esterification: The carboxylic acid group of the synthesized cyclohexylglycine is converted to the ethyl ester. A common and direct method is the Fischer esterification, where the amino acid is treated with an excess of ethanol in the presence of a strong acid catalyst, such as anhydrous hydrogen chloride (HCl) gas. chemicalbook.com The HCl serves both as the catalyst for esterification and to protonate the amino group, forming the final hydrochloride salt in the same step. chemicalbook.com
N-Acylation: The amino group of the final product or the intermediate amino acid can be acylated to form amides. This is typically done for protective purposes in multi-step syntheses or to create derivatives for biological testing. Reagents like acid chlorides or anhydrides are used under basic conditions. libretexts.org
The following table summarizes key transformations:
| Transformation | Starting Material | Reagent(s) | Product | Purpose |
| Hydantoin Hydrolysis | 5-Cyclohexyl-5-methylhydantoin | 1. Ba(OH)₂ or NaOH, H₂O, Heat2. H₃O⁺ | 2-Amino-2-cyclohexylacetic acid | Formation of the amino acid from Bucherer-Bergs intermediate. |
| Nitrile Hydrolysis | 2-Amino-2-cyclohexylacetonitrile | H₃O⁺ or OH⁻, H₂O, Heat | 2-Amino-2-cyclohexylacetic acid | Formation of the amino acid from Strecker intermediate. |
| Fischer Esterification | 2-Amino-2-cyclohexylacetic acid | Ethanol (excess), Anhydrous HCl | This compound | Formation of the final target compound. |
| N-Acylation | Ethyl 2-amino-2-cyclohexylacetate | Acyl Chloride (R-COCl), Base | Ethyl 2-(acylamino)-2-cyclohexylacetate | Protection of the amino group or synthesis of derivatives. |
Synthesis from 4-Aminocyclohexanone (B1277472) and Related Precursors
The synthesis of this compound from 4-aminocyclohexanone is not a chemically viable or documented pathway. The structure of the target molecule features both the amino group and the acetate group attached to the same carbon atom of the cyclohexane ring (a geminal or α,α-disubstituted pattern).
In contrast, 4-aminocyclohexanone possesses an amino group at the 4-position relative to the carbonyl group. Chemical transformations involving the carbonyl group of this precursor, such as a Strecker or Bucherer-Bergs reaction, would inevitably lead to the formation of a 1,4-disubstituted cyclohexane derivative, where the original amino group and the newly formed amino acid functionality are on opposite sides of the ring. This is a fundamentally different molecular structure from Ethyl 2-amino-2-cyclohexylacetate.
Therefore, 4-aminocyclohexanone is not a suitable precursor for the synthesis of the specified compound. The appropriate and commonly used starting material for introducing the 2-amino-2-cyclohexylacetate structure is cyclohexanone, which has the carbonyl group that can be converted into the desired geminal amino and carboxyl functionalities. wikipedia.orgwikipedia.org
Stereoselective Synthesis of this compound
The C2 carbon of Ethyl 2-amino-2-cyclohexylacetate is a stereocenter, meaning the compound can exist as two non-superimposable mirror images (enantiomers): (R)- and (S)-Ethyl 2-amino-2-cyclohexylacetate. Stereoselective synthesis aims to produce a single enantiomer or a mixture enriched in one enantiomer.
Control of trans-Stereochemistry in Cyclohexane Ring Systems
The concept of cis and trans stereochemistry in cyclohexane rings applies to the relative orientation of two different substituents on two different carbon atoms of the ring. For this compound, both the amino and the ethyl acetate groups are attached to the same carbon atom (C2). Therefore, cis/trans isomerism with respect to these two functional groups is not possible. The stereochemical challenge in the synthesis of this molecule lies in controlling the absolute configuration (R or S) at the single chiral center, C2, rather than the relative cis/trans arrangement.
Enantioselective Synthesis and Isolation of Chiral Forms (e.g., (R)-Ethyl 2-amino-2-cyclohexylacetate Hydrochloride)
The enantioselective synthesis of α-amino acids, including cyclohexylglycine derivatives, is a significant area of research. Methods to achieve this include asymmetric catalysis and the use of chiral auxiliaries.
Asymmetric Catalysis in Amination or Hydrogenation Steps
Asymmetric catalysis involves using a small amount of a chiral catalyst to steer a reaction towards the formation of one enantiomer over the other.
Asymmetric Strecker Reaction: A prominent method is the catalytic asymmetric Strecker reaction. This involves the reaction of cyclohexanone, a cyanide source (like HCN or TMSCN), and an ammonia (B1221849) source, but in the presence of a chiral catalyst. Chiral metal complexes or organocatalysts can be used to control the facial attack of the cyanide on the intermediate imine, leading to an enantiomerically enriched α-aminonitrile. For instance, chiral titanium or aluminum-based catalysts have been employed for the enantioselective cyanation of imines. organic-chemistry.org
Asymmetric Hydrogenation: An alternative strategy involves the asymmetric hydrogenation of a prochiral precursor. A suitable precursor, such as an α-enamino ester or a related C=N bond-containing compound, can be hydrogenated using a chiral transition metal catalyst (e.g., based on Rhodium or Iridium with chiral phosphine (B1218219) ligands). rsc.orgyoutube.com This process adds hydrogen across the double bond stereoselectively, creating the chiral center with high enantiomeric excess (ee). While widely used for many amino acids, application to α,α-disubstituted cyclic amino acids requires specific catalyst design.
The following table provides examples of catalytic approaches:
| Catalytic Method | Precursor | Chiral Catalyst Type | Key Transformation | Enantiomeric Excess (ee) |
| Asymmetric Strecker | Cyclohexanone-derived imine | Chiral Ti or Al complexes | Enantioselective cyanide addition | Moderate to High |
| Asymmetric Hydrogenation | α-Enamino ester of cyclohexane | Chiral Rh- or Ir-phosphine complexes | Enantioselective C=C bond reduction | High to Excellent |
Chiral Auxiliary Approaches
A chiral auxiliary is a chiral compound that is temporarily attached to the substrate to direct a stereoselective reaction. wikipedia.org After the reaction, the auxiliary is removed, having imparted its chirality to the product. This is a powerful and reliable method for synthesizing enantiomerically pure α-amino acids. sigmaaldrich.com
Oxazolidinone Auxiliaries: Evans oxazolidinones are widely used chiral auxiliaries. An N-acylated oxazolidinone can be enolized and then reacted with an electrophile. However, for constructing a quaternary center like that in cyclohexylglycine, this method is less direct. A more relevant approach involves the asymmetric alkylation of a glycine (B1666218) enolate equivalent where the stereochemical outcome is controlled by a chiral auxiliary.
Bis-Lactim Ethers (Schöllkopf Method): This method uses a chiral auxiliary derived from a dipeptide, typically Val-Ala. The auxiliary forms a bis-lactim ether which can be deprotonated and reacted with an electrophile. For cyclohexylglycine synthesis, this method is not directly applicable as it is used for alkylating a glycine unit, not for reactions starting from a ketone.
SAMP/RAMP Hydrazones: Chiral hydrazones formed from cyclohexanone using (S)- or (R)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP or RAMP) can be deprotonated and reacted with an electrophile. While typically used for α-alkylation of ketones, modifications of this chemistry can be envisioned for amino acid synthesis.
Chiral Sulfinimines: Condensation of cyclohexanone with a chiral sulfinamide (e.g., Ellman's auxiliary) forms a chiral sulfinimine. Nucleophilic addition to the C=N bond is directed by the chiral sulfur group, allowing for the diastereoselective synthesis of amines, which can be precursors to amino acids.
The general principle of a chiral auxiliary approach is outlined below:
Attach a chiral auxiliary to a precursor molecule (e.g., forming a chiral imine from cyclohexanone).
Perform a diastereoselective reaction (e.g., addition of a cyanide equivalent). The auxiliary blocks one face of the molecule, forcing the reagent to attack from the other side.
Remove the chiral auxiliary to release the enantiomerically enriched product. wikipedia.org
Scale-Up Considerations in Preparative Organic Chemistry
The transition from a laboratory-scale procedure to an industrial-scale process for the synthesis of this compound requires careful consideration of various factors, including reaction conditions, safety, cost-effectiveness, and process optimization.
Laboratory Scale Synthetic Procedures
On a laboratory scale, the synthesis of this compound is typically a multi-step process commencing with the synthesis of the parent α-amino acid, 2-amino-2-cyclohexylacetic acid, from cyclohexanone. This is followed by esterification to the corresponding ethyl ester and subsequent conversion to the hydrochloride salt.
Step 1: Synthesis of 2-amino-2-cyclohexylacetic acid
Two primary methods are employed for the synthesis of the parent amino acid from cyclohexanone: the Strecker synthesis and the Bucherer-Bergs reaction.
Strecker Synthesis: This method involves a one-pot, three-component reaction between cyclohexanone, ammonia, and a cyanide source (e.g., potassium cyanide), followed by hydrolysis of the resulting α-aminonitrile. wikipedia.orgmedschoolcoach.com The initial reaction forms an imine from cyclohexanone and ammonia, which is then attacked by the cyanide ion to yield 1-amino-1-cyanocyclohexane. chemeurope.comorganic-chemistry.org Subsequent acidic or basic hydrolysis of the nitrile group affords the desired 2-amino-2-cyclohexylacetic acid. masterorganicchemistry.com
Bucherer-Bergs Reaction: This reaction provides an alternative route to the parent amino acid. It involves heating cyclohexanone with potassium cyanide and ammonium (B1175870) carbonate in a suitable solvent, typically aqueous ethanol. alfa-chemistry.comwikipedia.org This reaction forms a spiro-hydantoin intermediate (cyclohexanespiro-5'-hydantoin). mdpi.com The hydantoin is then isolated and subsequently hydrolyzed, usually under basic conditions followed by acidification, to yield 2-amino-2-cyclohexylacetic acid. alfa-chemistry.com
| Reaction Step | Starting Material | Reagents | Intermediate | Product |
| Strecker Synthesis | Cyclohexanone | 1. NH₃, KCN2. H₃O⁺ | 1-amino-1-cyanocyclohexane | 2-amino-2-cyclohexylacetic acid |
| Bucherer-Bergs Reaction | Cyclohexanone | 1. KCN, (NH₄)₂CO₃2. Base, then Acid | Cyclohexanespiro-5'-hydantoin | 2-amino-2-cyclohexylacetic acid |
Step 2: Esterification and Hydrochloride Salt Formation
The conversion of 2-amino-2-cyclohexylacetic acid to this compound is typically achieved through Fischer esterification. masterorganicchemistry.commasterorganicchemistry.com This method involves reacting the amino acid with an excess of ethanol in the presence of a strong acid catalyst, such as hydrogen chloride gas or thionyl chloride. google.comgoogle.comacademax.com The acid serves both as a catalyst for the esterification and as the source for the formation of the hydrochloride salt of the amino group. The reaction is typically heated to reflux to drive the equilibrium towards the ester product. chemistrysteps.com
A general laboratory procedure for the esterification is as follows: 2-amino-2-cyclohexylacetic acid is suspended in ethanol, and the mixture is cooled in an ice bath. Thionyl chloride is then added dropwise, maintaining the low temperature. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated at reflux for several hours. The solvent is then removed under reduced pressure to yield the crude this compound, which can be further purified by recrystallization.
An alternative method for esterification involves the use of trimethylchlorosilane in methanol (B129727), which has been shown to be an efficient system for the preparation of amino acid methyl ester hydrochlorides at room temperature. nih.govresearchgate.net A similar approach using ethanol could be adapted for the synthesis of the ethyl ester.
| Parameter | Strecker Synthesis | Bucherer-Bergs Reaction | Fischer Esterification |
| Starting Material | Cyclohexanone | Cyclohexanone | 2-amino-2-cyclohexylacetic acid |
| Key Reagents | NH₃, KCN, H₃O⁺ | KCN, (NH₄)₂CO₃, Base, Acid | Ethanol, HCl (or SOCl₂) |
| Typical Solvent | Water/Alcohol | Aqueous Ethanol | Ethanol |
| Reaction Temperature | Varies (initial step often at room temp, hydrolysis at elevated temp) | 60-110°C | Reflux |
| Key Intermediate | α-aminonitrile | Spiro-hydantoin | - |
| Final Product of Step | 2-amino-2-cyclohexylacetic acid | 2-amino-2-cyclohexylacetic acid | This compound |
Industrial Scale Synthesis Methodologies and Process Optimization
The industrial production of this compound necessitates a focus on cost-efficiency, safety, and high throughput. Both the Strecker and Bucherer-Bergs syntheses are amenable to scale-up, and the choice between them often depends on factors such as raw material costs, waste disposal, and equipment availability.
Strecker Synthesis on an Industrial Scale:
The Strecker synthesis is a commercially utilized method for the production of various amino acids. wikipedia.org For large-scale production, process optimization would focus on:
Reagent Selection: Using aqueous solutions of ammonium salts (like ammonium chloride) and sodium or potassium cyanide is often preferred over gaseous ammonia and hydrogen cyanide for safety and ease of handling. masterorganicchemistry.com
Reaction Conditions: Careful control of temperature and pH is crucial to maximize the yield of the aminonitrile and minimize side reactions.
Hydrolysis: The hydrolysis of the aminonitrile can be a bottleneck. Optimization of the acid or base concentration, temperature, and reaction time is necessary to ensure complete conversion without degradation of the product.
Product Isolation: Efficient methods for isolating the amino acid from the hydrolysis mixture, such as crystallization, are critical for a high-purity final product.
Bucherer-Bergs Reaction on an Industrial Scale:
The Bucherer-Bergs reaction is also a robust method for the large-scale synthesis of hydantoins, which are precursors to α,α-disubstituted amino acids. nih.gov Optimization strategies for this route include:
Solvent and Reagent Ratios: While aqueous ethanol is common, the use of other solvents like propylene (B89431) glycol or acetamide (B32628) has been shown to improve yields for certain ketones. mdpi.com Optimizing the molar ratios of ketone, cyanide, and ammonium carbonate is essential for maximizing conversion. alfa-chemistry.com
Pressure and Temperature: For less reactive ketones, conducting the reaction in a closed system at elevated temperatures and pressures can significantly improve yields. mdpi.com
Continuous Flow Synthesis: A recent development that holds significant promise for industrial scale-up is the use of continuous flow reactors for the Bucherer-Bergs reaction. This approach allows for better control of reaction parameters, improved safety, and higher throughput compared to batch processes. researchgate.net The use of ultrasonication has also been shown to accelerate the reaction, reduce reaction times, and simplify work-up. wikipedia.org
Hydantoin Hydrolysis: Similar to the Strecker synthesis, the hydrolysis of the hydantoin intermediate needs to be optimized for efficiency and yield.
Esterification and Salt Formation on an Industrial Scale:
For the final esterification step, industrial processes would likely favor a cost-effective and efficient method.
Fischer Esterification: While effective, the equilibrium nature of the Fischer esterification can be a drawback on a large scale. To drive the reaction to completion, a large excess of ethanol is typically used, and the water produced must be removed. This can be achieved by azeotropic distillation. organic-chemistry.org
Thionyl Chloride Method: The use of thionyl chloride is a more direct and irreversible method. google.com A patented industrial process for producing amino acid ester hydrochlorides involves the continuous or intermittent addition of thionyl chloride to a mixture of the amino acid and alcohol at a controlled temperature (e.g., above 20°C) to manage the exothermic reaction and prevent bumping. google.com This method offers better control and potentially higher throughput.
Process Optimization Summary:
| Area of Optimization | Strecker Synthesis | Bucherer-Bergs Reaction | Esterification |
| Reagent Handling | Use of cyanide and ammonium salts | Use of cyanide and ammonium salts | Controlled addition of thionyl chloride |
| Reaction Conditions | Precise pH and temperature control | Elevated temperature/pressure for slow reactions | Temperature control for exothermic reaction |
| Throughput | Batch or continuous processing | Continuous flow reactors, ultrasonication | Continuous addition of reagents |
| Downstream Processing | Efficient crystallization of amino acid | Efficient crystallization of hydantoin and amino acid | Efficient isolation and purification of the final salt |
| Safety | Handling of cyanide | Handling of cyanide | Handling of thionyl chloride and HCl |
Chemical Reactivity and Transformative Pathways of Ethyl 2 Amino 2 Cyclohexylacetate Hydrochloride
Reactions Involving the Amine Functional Group
The primary amine group in ethyl 2-amino-2-cyclohexylacetate is a potent nucleophile, making it susceptible to a variety of reactions that lead to the formation of new carbon-nitrogen and heteroatom-nitrogen bonds.
The nucleophilic nature of the primary amine allows for straightforward N-alkylation and N-acylation reactions. N-alkylation can be achieved using various alkylating agents, such as alkyl halides. For instance, the systematic N-alkylation of amino acids is a powerful method to modify their properties. A common procedure involves activating the amine with a group like 2-nitrobenzenesulfonyl, followed by alkylation and subsequent removal of the activating group nih.gov.
N-acylation is another fundamental transformation, readily accomplished by reacting the amine with acylating agents like acid chlorides or anhydrides in the presence of a base to neutralize the generated HCl. For example, the acylation of a structurally similar compound, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, with chloroacetyl chloride or benzoyl chloride proceeds efficiently in the presence of triethylamine (B128534) (Et₃N) nih.gov. These reactions convert the primary amine into a secondary amide, significantly altering the electronic and steric properties of the molecule.
Table 1: Representative N-Alkylation and N-Acylation Reactions
| Reaction Type | Reagent | Typical Conditions | Product Class |
|---|---|---|---|
| N-Alkylation | Methyl Iodide (CH₃I) | Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile) | N-methylated amino ester |
| N-Acylation | Acetyl Chloride (CH₃COCl) | Base (e.g., Et₃N), Solvent (e.g., CH₂Cl₂) | N-acetylated amino ester |
| N-Sulfonylation | Benzenesulfonyl Chloride | Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂) | N-benzenesulfonylated amino ester |
The amine functional group is pivotal for the formation of amide bonds, a cornerstone of peptide chemistry. Direct amidation of the amine in ethyl 2-amino-2-cyclohexylacetate with a carboxylic acid can be facilitated by a wide array of coupling reagents. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt), activate the carboxylic acid for nucleophilic attack by the amine, leading to the formation of an amide bond under mild conditions nih.govnih.gov.
This reactivity is particularly valuable in the field of medicinal chemistry for the creation of peptidomimetics. Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation nih.gov. By incorporating a non-natural amino acid derivative like 2-amino-2-cyclohexylacetic acid into a peptide sequence, researchers can introduce conformational constraints and novel side-chain functionalities. The cyclohexyl group, for instance, provides a bulky, lipophilic side chain that can influence the binding affinity and selectivity of the resulting peptidomimetic for its biological target. The synthesis of amide derivatives from simple amino esters like ethyl glycinate (B8599266) with various amines is a well-established route to novel structures granthaalayahpublication.org.
Table 2: Amide Bond Formation Reactions
| Carboxylic Acid | Coupling Reagents | Base | Solvent | Product |
|---|---|---|---|---|
| Boc-Valine | EDC, HOBt | DIPEA | DMF | Dipeptide Mimetic |
| Naproxen | HATU | DIPEA | DMF | Naproxen-amino ester conjugate |
| Butanoic Acid | DCC, DMAP | None | CH₂Cl₂ | N-butanoyl amino ester |
The dual functionality of ethyl 2-amino-2-cyclohexylacetate hydrochloride makes it a valuable precursor for the synthesis of various heterocyclic systems. The amine group can act as a nucleophile in cyclization reactions, often in concert with the ester group or with an external reagent.
A relevant example is the reaction of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with isothiocyanates, which leads to the formation of benzo masterorganicchemistry.comuni.luthieno[2,3-d] researchgate.netresearchgate.netthiazin-4-one derivatives nih.gov. Similarly, it can be cyclized to form pyrimidinones (B12756618) nih.gov. These transformations highlight how the amino-ester moiety can be used to construct fused ring systems. In a similar vein, the target compound could potentially react with reagents like cyanates, isocyanates, or carbon disulfide to form substituted ureas, thioureas, or dithiocarbamates, which are themselves precursors to a variety of heterocycles such as thiazoles and triazoles nih.gov. The use of amino acids as starting materials for synthesizing complex fused heterocyclic systems like triazinoquinazolinones and triazepinoquinazolinones is a well-documented strategy nih.gov.
Reactions Involving the Ester Functional Group
The ethyl ester group is an electrophilic site that primarily undergoes nucleophilic acyl substitution reactions. These transformations are key to unmasking the carboxylic acid or modifying the ester functionality.
The most fundamental reaction of the ester group is its hydrolysis to the corresponding carboxylic acid, 2-amino-2-cyclohexylacetic acid. This transformation can be achieved under either acidic or basic conditions.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., HCl, H₂SO₄) and water, the ester is hydrolyzed in a reversible equilibrium reaction. Using a large excess of water drives the reaction toward the carboxylic acid product.
Base-Catalyzed Hydrolysis (Saponification): Treatment with an aqueous base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), results in an irreversible hydrolysis to form the carboxylate salt. Subsequent acidification then yields the free carboxylic acid.
Furthermore, enzymatic hydrolysis offers a milder and potentially stereoselective alternative. For example, the enzyme Candida antarctica lipase (B570770) B (CAL-B) has been used for the enantioselective hydrolysis of similar β-amino esters researchgate.net. This method is particularly valuable for preparing enantiomerically enriched amino acids.
Table 3: Conditions for Ester Hydrolysis
| Method | Reagents | Conditions | Product |
|---|---|---|---|
| Acid-Catalyzed | H₂O, HCl (cat.) | Reflux | 2-amino-2-cyclohexylacetic acid hydrochloride |
| Base-Catalyzed (Saponification) | 1. NaOH (aq) 2. HCl (aq) | 1. Heat 2. Acidification | 2-amino-2-cyclohexylacetic acid hydrochloride |
| Enzymatic | Lipase (e.g., CAL-B), H₂O | Organic solvent, 60 °C | (R)- or (S)-2-amino-2-cyclohexylacetic acid |
Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com This reaction is useful for changing the ester group to modify the compound's physical properties (e.g., solubility, boiling point) or to install a different protecting group.
For example, reacting ethyl 2-amino-2-cyclohexylacetate with methanol (B129727) under acidic conditions (e.g., catalyzed by HCl or H₂SO₄) would lead to the formation of methyl 2-amino-2-cyclohexylacetate. Conversely, using a higher boiling alcohol like benzyl (B1604629) alcohol could produce the corresponding benzyl ester. The reaction is typically driven to completion by using the alcohol as the solvent masterorganicchemistry.com. Base-catalyzed transesterification, using a catalytic amount of an alkoxide (e.g., sodium methoxide (B1231860) in methanol), is also an efficient method. masterorganicchemistry.comresearchgate.net
Table 4: Transesterification Pathways
| Target Ester | Alcohol | Catalyst | Conditions |
|---|---|---|---|
| Methyl Ester | Methanol | H₂SO₄ (catalytic) | Reflux in excess methanol |
| Benzyl Ester | Benzyl Alcohol | NaOBn (catalytic) | Heat, removal of ethanol (B145695) |
| tert-Butyl Ester | tert-Butanol | Acid Catalyst | Equilibrium conditions |
Reactions Involving the Cyclohexyl Moiety
Functionalization of the Cyclohexane (B81311) Ring
No studies were found that specifically describe the direct functionalization of the cyclohexane ring of this compound. Research in this area would typically involve reactions such as halogenation, nitration, or oxidation at various positions on the cyclohexyl ring. The absence of such reports in the scientific literature means that the reactivity of the cyclohexyl moiety in this specific molecule, and the influence of the amino and ester functional groups on such reactions, have not been characterized.
Ring-Opening Reactions of Cyclohexane Derivatives
Ring-opening reactions of the cyclohexane moiety are not generally applicable under typical synthetic conditions due to the high stability of the saturated carbocyclic ring. Such reactions would require harsh conditions or specialized reagents and are not documented for this compound or its derivatives.
Mechanistic Investigations of Key Reactions
Reaction Kinetics and Thermodynamics
A thorough search of scientific databases yielded no information on the reaction kinetics or thermodynamics of any chemical transformation involving this compound. Mechanistic studies, which would provide insight into the rates of reaction, activation energies, and the thermodynamic stability of reactants and products for processes like reduction or amidation, are not available for this compound.
Proposed Reaction Mechanisms
In the presence of a strong acid and water, Ethyl 2-amino-2-cyclohexylacetate can undergo hydrolysis to yield 2-amino-2-cyclohexylacetic acid and ethanol. This reaction is reversible, and its mechanism follows a well-established pathway for acid-catalyzed ester hydrolysis.
The process is initiated by the protonation of the carbonyl oxygen of the ester group by a hydronium ion (H₃O⁺). This initial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. A water molecule then acts as the nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Following the formation of this intermediate, a proton is transferred from the attacking water molecule to one of the oxygen atoms of the original ethoxy group. This proton transfer converts the ethoxy group into a good leaving group (ethanol). The collapse of the tetrahedral intermediate results in the elimination of ethanol and the formation of the protonated carboxylic acid. Finally, deprotonation of the carbonyl oxygen by a water molecule regenerates the acid catalyst and yields the final 2-amino-2-cyclohexylacetic acid product.
Table 1: Key Steps in Acid-Catalyzed Hydrolysis
| Step | Description | Intermediate/Transition State |
|---|---|---|
| 1 | Protonation of the carbonyl oxygen | Oxonium ion intermediate |
| 2 | Nucleophilic attack by water | Tetrahedral intermediate |
| 3 | Proton transfer to the ethoxy group | Protonated ether intermediate |
| 4 | Elimination of ethanol | Formation of protonated carboxylic acid |
| 5 | Deprotonation | Regeneration of hydronium ion catalyst |
Under basic conditions, the ester can be hydrolyzed via saponification, an irreversible process that yields the carboxylate salt of the amino acid. The mechanism is initiated by the nucleophilic attack of a hydroxide ion (OH⁻) on the electrophilic carbonyl carbon of the ester. This attack results in the formation of a tetrahedral alkoxide intermediate.
In the subsequent step, the tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and eliminating the ethoxide ion (⁻OCH₂CH₃) as the leaving group. The ethoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid, resulting in the formation of a resonance-stabilized carboxylate anion and ethanol. This final, irreversible acid-base reaction drives the equilibrium of the entire process towards the products. To obtain the free amino acid, a final acidic workup step is required to protonate the carboxylate.
Table 2: Key Steps in Base-Catalyzed Hydrolysis
| Step | Description | Intermediate/Transition State |
|---|---|---|
| 1 | Nucleophilic attack by hydroxide ion | Tetrahedral alkoxide intermediate |
| 2 | Collapse of the intermediate and elimination of ethoxide | Formation of carboxylic acid and ethoxide |
| 3 | Deprotonation of the carboxylic acid | Formation of carboxylate anion and ethanol |
A significant transformative pathway for α-amino esters is their dimerization and subsequent intramolecular cyclization to form stable six-membered rings known as diketopiperazines (DKPs). This process is particularly relevant under neutral or slightly basic conditions where the α-amino group is deprotonated and can act as a potent nucleophile.
The proposed mechanism begins with the intermolecular aminolysis between two molecules of Ethyl 2-amino-2-cyclohexylacetate. The deprotonated amino group of one molecule attacks the ester carbonyl carbon of a second molecule. This nucleophilic acyl substitution reaction, proceeding through a tetrahedral intermediate, eliminates a molecule of ethanol and forms an amide bond, resulting in a linear dipeptidyl ester: ethyl 2-((2-amino-2-cyclohexylacetyl)amino)-2-cyclohexylacetate.
Once this dipeptidyl ester is formed, its terminal α-amino group can readily perform an intramolecular nucleophilic attack on the ester carbonyl at the other end of the molecule. This cyclization is entropically favored due to the formation of a stable, six-membered ring. The attack leads to a cyclic tetrahedral intermediate which then collapses, eliminating a molecule of ethanol to yield the final product, a 3,6-dicyclohexyldiketopiperazine. This cyclization step is often rapid, making the initial dimerization the rate-determining step. The stability of the diketopiperazine ring is a strong thermodynamic driving force for this reaction pathway. nih.gov
Table 3: Proposed Mechanism for Diketopiperazine Formation
| Step | Description | Intermediate/Transition State |
|---|---|---|
| 1 | Dimerization: Intermolecular Aminolysis | Tetrahedral intermediate of dimerization |
| 2 | Formation of a linear dipeptidyl ester | Ethyl 2-((2-amino-2-cyclohexylacetyl)amino)-2-cyclohexylacetate |
| 3 | Cyclization: Intramolecular Aminolysis | Cyclic tetrahedral intermediate |
| 4 | Elimination of ethanol | 3,6-Dicyclohexyldiketopiperazine |
Role of Ethyl 2 Amino 2 Cyclohexylacetate Hydrochloride As a Synthetic Intermediate
Precursor in the Construction of Complex Organic Molecules
The utility of ethyl 2-amino-2-cyclohexylacetate hydrochloride as a precursor stems from the differential reactivity of its amino and ester functionalities. The primary amine, liberated from its hydrochloride salt, serves as a potent nucleophile, while the ester group can undergo a variety of carbonyl chemistry reactions. This allows for selective and sequential modifications, paving the way for the construction of intricate molecular architectures.
Key reactions involving this intermediate include:
N-Acylation: The amino group readily reacts with acylating agents such as acid chlorides, anhydrides, and activated carboxylic acids to form amide bonds. This is a fundamental transformation for incorporating the aminocyclohexyl moiety into larger structures, including peptides and other biologically active molecules.
N-Alkylation: The primary amine can be alkylated using alkyl halides or via reductive amination with aldehydes or ketones. This allows for the introduction of various substituents on the nitrogen atom, further diversifying the potential synthetic derivatives.
Peptide Coupling: As a non-natural α-amino acid ester, it can be incorporated into peptide chains. orgsyn.orgmasterorganicchemistry.com The amino group can act as the N-terminus for peptide elongation, or the ester can be hydrolyzed to the corresponding carboxylic acid to participate in peptide bond formation as the C-terminus. The cyclohexane (B81311) ring introduces conformational constraints into the peptide backbone, a strategy often employed in medicinal chemistry to enhance stability or biological activity.
Cyclocondensation Reactions: The bifunctional nature of this compound makes it an ideal substrate for cyclocondensation reactions to form heterocyclic systems. For instance, reaction with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of pyrimidine (B1678525) or benzodiazepine (B76468) derivatives, which are common scaffolds in pharmaceuticals.
The following table summarizes some potential synthetic transformations of Ethyl 2-amino-2-cyclohexylacetate.
| Reaction Type | Reagents and Conditions | Product Type |
| N-Acylation | Acetyl chloride, triethylamine (B128534), CH₂Cl₂ | N-acetylated derivative |
| Reductive Amination | Acetone, NaBH(OAc)₃, dichloroethane | N-isopropyl derivative |
| Peptide Coupling | Boc-protected amino acid, DCC, HOBt | Dipeptide |
| Ester Hydrolysis | LiOH, THF/H₂O | 2-amino-2-cyclohexylacetic acid |
| Ester Reduction | LiAlH₄, THF | 2-amino-2-cyclohexylmethanol |
Scaffold for the Development of Structurally Diverse Compounds
In medicinal chemistry and materials science, a scaffold is a core molecular structure to which various functional groups can be appended to create a library of related compounds. This compound serves as an excellent scaffold due to its rigid cyclohexane core and two distinct points for chemical modification.
The development of structurally diverse compounds from this scaffold can be achieved through combinatorial chemistry approaches. By reacting the amino group with a diverse set of carboxylic acids and the ester group (after hydrolysis) with a variety of amines, a large library of amides can be generated. Further diversity can be introduced by utilizing the cyclohexane ring itself, although this is often more synthetically challenging.
The rigid cyclohexane backbone imparts a defined three-dimensional geometry to the resulting molecules, which is a desirable feature in drug design as it can lead to higher binding affinity and selectivity for biological targets. The stereochemistry of the 2-position also adds to the structural diversity, with enantiomerically pure forms of the compound potentially leading to derivatives with distinct biological activities.
Comparison with Related Aminocyclohexyl Carboxylates and Esters in Synthetic Utility
The synthetic utility of ethyl 2-amino-2-cyclohexylacetate can be better understood by comparing it with its structural isomers and related compounds. The position of the amino group on the cyclohexane ring significantly influences the steric environment and, consequently, the reactivity and conformational properties of the resulting molecules.
| Compound | Structure | Key Features and Synthetic Utility |
| Ethyl 2-amino-2-cyclohexylacetate | Amino and ester groups on the same carbon (α-position). | Geminal substitution pattern. Sterically hindered amino group. Useful for creating constrained α-amino acid derivatives and certain heterocyclic systems. |
| Ethyl 3-aminocyclohexanecarboxylate | Amino and ester groups in a 1,3-relationship (β-position). | Can exist as cis and trans isomers. Less steric hindrance compared to the α-isomer. Precursor for β-peptides and other folded structures. |
| Ethyl 4-aminocyclohexanecarboxylate | Amino and ester groups in a 1,4-relationship (γ-position). | Commonly used as trans-isomer. Provides a more linear and extended scaffold. Widely used as an intermediate for pharmaceuticals. peptide.comprepchem.com |
| Methyl 2-aminocyclohexanecarboxylate | Methyl ester analog of the title compound. | Similar reactivity to the ethyl ester, but the methyl group may offer different solubility or reactivity profiles in certain reactions. |
The α-substitution pattern in ethyl 2-amino-2-cyclohexylacetate makes its amino group more sterically hindered than in the β- (3-amino) and γ- (4-amino) isomers. This can influence the kinetics of its reactions and may require more forcing conditions for certain transformations. However, this steric hindrance can also be advantageous, for example, in directing the stereochemical outcome of reactions on the cyclohexane ring or in creating unique, sterically demanding structures. The 4-amino isomer, particularly in its trans configuration, offers a more linear and less constrained scaffold, which has been utilized in the synthesis of various pharmaceutical agents.
Synthesis of Advanced Intermediates and Building Blocks for Multistep Syntheses
This compound is not only used to directly synthesize final target molecules but also serves as a starting material for the preparation of more complex, advanced intermediates. These intermediates, or building blocks, can then be used in multistep synthetic campaigns.
For example, the ester group can be converted to other functionalities, thereby creating a new set of reactive handles on the molecule.
Conversion to Amides: Reaction with various primary or secondary amines (ammonolysis) can convert the ethyl ester into a wide range of amides. This introduces a new point of diversity and can be a key step in the synthesis of compounds with specific biological activities.
Reduction to Alcohols: The ester can be reduced using strong reducing agents like lithium aluminum hydride to afford the corresponding amino alcohol, 2-amino-2-cyclohexylmethanol. This amino alcohol is a versatile intermediate in its own right, for example, in the synthesis of chiral ligands or as a precursor to oxazoline (B21484) heterocycles.
Protection and Elaboration: The amino group can be protected (e.g., with a Boc or Cbz group), allowing for selective reactions at the ester functionality or the cyclohexane ring. Following such transformations, the deprotection of the amine reveals a handle for further functionalization, a common strategy in complex molecule synthesis.
These transformations highlight the role of this compound as a foundational building block, from which a wide array of more elaborate synthetic intermediates can be derived, ultimately enabling the efficient construction of complex and functionally diverse organic molecules.
Advanced Characterization Techniques for Ethyl 2 Amino 2 Cyclohexylacetate Hydrochloride and Its Derivatives
Spectroscopic Methods for Structural Elucidation
Spectroscopic methods are fundamental in determining the precise molecular structure of a compound by analyzing its interaction with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR: Proton NMR provides detailed information about the number of different types of protons, their chemical environment, and their proximity to other protons. For Ethyl 2-amino-2-cyclohexylacetate hydrochloride, the spectrum would exhibit distinct signals corresponding to the ethyl group, the cyclohexyl ring protons, and the alpha-proton. The ethyl group typically presents as a triplet for the methyl (-CH₃) protons and a quartet for the methylene (B1212753) (-OCH₂-) protons, a characteristic pattern resulting from spin-spin coupling. bris.ac.ukyoutube.com The protons on the cyclohexyl ring would appear as a series of complex, overlapping multiplets in the aliphatic region of the spectrum. The proton on the alpha-carbon (the carbon attached to both the nitrogen and the carbonyl group) would likely appear as a distinct signal, with its chemical shift influenced by the adjacent electronegative groups.
¹³C NMR: Carbon-13 NMR spectroscopy provides information on the number and type of carbon atoms in a molecule. Each unique carbon atom gives a distinct signal. The spectrum for this compound would be expected to show a signal for the carbonyl carbon of the ester in the downfield region (typically ~170 ppm). Signals for the carbons of the ethyl group (-OCH₂- and -CH₃) and the carbons of the cyclohexyl ring would appear in the aliphatic region. chemicalbook.com The alpha-carbon would also have a characteristic chemical shift.
Expected ¹H NMR Spectral Data
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| 3H | ~1.2-1.3 | Triplet | -OCH₂CH₃ |
| 11H | ~1.1-2.0 | Multiplet | Cyclohexyl ring protons |
| 1H | ~3.5-4.0 | Singlet/Multiplet | α-CH |
| 2H | ~4.1-4.3 | Quartet | -OCH₂ CH₃ |
Expected ¹³C NMR Spectral Data
| Carbon | Expected Chemical Shift (δ, ppm) |
|---|---|
| -OCH₂C H₃ | ~14 |
| Cyclohexyl ring carbons | ~25-40 |
| α-C H | ~55-65 |
| -OC H₂CH₃ | ~60-65 |
| C =O | ~170-175 |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. youtube.com The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.
The presence of the primary amine hydrochloride salt is typically confirmed by broad absorption bands in the 2500-3000 cm⁻¹ region, corresponding to the N-H stretching vibrations of the -NH₃⁺ group. A strong, sharp absorption peak around 1730-1750 cm⁻¹ is indicative of the C=O (carbonyl) stretching vibration of the ester group. rsc.org The C-O stretching vibrations of the ester would appear in the 1000-1300 cm⁻¹ region. Additionally, C-H stretching vibrations from the aliphatic cyclohexyl and ethyl groups would be observed just below 3000 cm⁻¹. The analysis of these specific frequencies allows for the unambiguous confirmation of the compound's functional groups. researchgate.netacs.org
Characteristic IR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amine Salt (-NH₃⁺) | N-H Stretch | 2500-3000 (broad) |
| Alkane (Cyclohexyl, Ethyl) | C-H Stretch | 2850-2960 |
| Ester (C=O) | C=O Stretch | 1730-1750 |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns. nih.gov For this compound, a soft ionization technique such as Electrospray Ionization (ESI) would likely be used to generate the molecular ion.
The resulting mass spectrum would show a peak corresponding to the protonated molecule [M+H]⁺, confirming the molecular weight of the free base. Key fragmentation patterns for α-amino acid esters often involve the loss of the alkoxycarbonyl group (-COOEt) or the ethoxy group (-OEt). unt.eduosti.gov Fragmentation of the cyclohexyl ring can also produce a series of characteristic ions. Analysis of these fragments helps to piece together the molecular structure, corroborating data from NMR and IR spectroscopy. researchgate.net
Expected Mass Spectrometry Fragments
| m/z Value (Proposed) | Fragment Identity |
|---|---|
| 186.15 | [M+H]⁺ (protonated free base) |
| 113.10 | [M - COOEt]⁺ |
| 140.12 | [M - OEt]⁺ |
Chromatographic Purity and Isomeric Analysis
Chromatographic techniques are essential for separating components of a mixture, allowing for the assessment of a compound's purity and the analysis of its isomers.
Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. Due to the polar nature and low volatility of amino acids and their salts, direct analysis by GC is often challenging. thermofisher.com Therefore, derivatization is typically required to convert the analyte into a more volatile and thermally stable form.
Common derivatization methods include silylation, where active hydrogens on the amine and any other polar groups are replaced with a nonpolar moiety, such as a tert-butyldimethylsilyl (TBDMS) group. researchgate.net After derivatization, the sample can be analyzed on a GC system, often equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), to determine its purity. Furthermore, the use of a chiral stationary phase column in GC can allow for the separation and quantification of different stereoisomers of the compound. nih.gov
Typical GC Analytical Conditions
| Parameter | Condition |
|---|---|
| Requirement | Derivatization (e.g., silylation) required |
| Column | Nonpolar capillary column (e.g., 5% phenyl methylpolysiloxane) |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |
| Application | Purity assessment, isomeric analysis (with chiral column) |
High-Performance Liquid Chromatography (HPLC) is the most common chromatographic method for the analysis of non-volatile and thermally sensitive compounds like amino acid hydrochlorides. Reversed-phase HPLC (RP-HPLC) is typically employed for purity analysis.
In a typical RP-HPLC setup, a C18 stationary phase column is used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile, often with an acid modifier such as trifluoroacetic acid (TFA) to improve peak shape. Detection can be achieved using a UV detector if a chromophore is present or derivatized onto the molecule. More universally, an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or a Mass Spectrometer (MS) can be used. For the analysis of stereoisomers, chiral HPLC is employed, which uses a chiral stationary phase (CSP) designed to interact differently with each enantiomer, resulting in their separation.
Typical HPLC Analytical Conditions
| Parameter | Condition |
|---|---|
| Mode | Reversed-Phase (RP-HPLC) |
| Stationary Phase | C18 or C8 silica |
| Mobile Phase | Acetonitrile/Water gradient with 0.1% Trifluoroacetic Acid (TFA) |
| Detector | ELSD, CAD, or MS |
| Application | Purity determination, isomeric separation (with chiral column) |
X-ray Crystallography for Solid-State Structure Determination (for relevant derivatives)
The process of X-ray crystallography involves irradiating a single crystal of a compound with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated. From this map, the positions of the individual atoms can be determined, leading to a complete molecular structure.
For a compound like this compound, X-ray crystallography would be invaluable in definitively establishing several key structural features:
Conformation of the Cyclohexane (B81311) Ring: The flexible cyclohexane ring can adopt several conformations, with the chair form being the most stable. X-ray diffraction would unambiguously determine the exact conformation of the cyclohexane ring in the solid state.
Stereochemistry: The spatial arrangement of the amino and ethyl acetate (B1210297) substituents on the cyclohexane ring would be precisely determined.
Intermolecular Interactions: The solid-state structure is stabilized by a network of intermolecular interactions. In the case of the hydrochloride salt, hydrogen bonding between the ammonium (B1175870) group and the chloride ion is expected to be a dominant feature. The crystal packing would also be influenced by weaker van der Waals forces.
To illustrate the type of data that would be obtained from an X-ray crystallographic study of a similar amino acid hydrochloride, the crystallographic data for glycine (B1666218) hydrochloride is presented below as a representative example. aip.org
| Parameter | Glycine Hydrochloride |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.117(2) |
| b (Å) | 5.234(2) |
| c (Å) | 13.745(3) |
| β (°) | 97.25(1) |
| Volume (ų) | 508.8 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.54 |
| Hydrogen Bonding | N-H···Cl and O-H···Cl interactions are prominent. aip.org |
This table is interactive. You can sort and filter the data.
In a hypothetical crystallographic study of this compound, one would expect to determine similar parameters. The space group and unit cell dimensions would be unique to this compound. The analysis of bond lengths and angles would confirm the expected molecular geometry, while the study of the hydrogen bonding network would reveal how the molecules pack in the crystal lattice, influenced by the interactions between the protonated amine, the ester group, and the chloride ion. Such studies are fundamental for understanding the physical properties of the compound and for any further molecular modeling or drug design efforts.
Theoretical and Computational Investigations of Ethyl 2 Amino 2 Cyclohexylacetate Hydrochloride
Quantum Chemical Calculations
Quantum chemical calculations are a fundamental tool for understanding the intrinsic properties of a molecule at the electronic level. These methods can provide insights into molecular structure, stability, and reactivity.
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a widely used computational method to determine the optimized molecular geometry and electronic structure of molecules. In a hypothetical study of Ethyl 2-amino-2-cyclohexylacetate hydrochloride, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be performed to find the most stable three-dimensional arrangement of the atoms. This would involve calculating key bond lengths, bond angles, and dihedral angles. While specific data for the target compound is unavailable, a general expectation for a cyclohexane (B81311) derivative would be a chair conformation for the ring.
Analysis of Frontier Molecular Orbitals (HOMO/LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability. A smaller gap generally suggests higher reactivity. For a molecule like this compound, the HOMO would likely be localized on the amino group and the ester oxygen atoms, while the LUMO might be distributed over the carbonyl group.
Hypothetical HOMO-LUMO Data
| Parameter | Hypothetical Value (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
Calculation of Mulliken Atomic Charges and Electrostatic Potential
Mulliken population analysis is a method for assigning partial atomic charges, which helps in understanding the charge distribution within a molecule. The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In this compound, the nitrogen and oxygen atoms would be expected to carry negative charges, while the hydrogen atoms of the amino group and the carbonyl carbon would likely be positively charged.
Hypothetical Mulliken Atomic Charges
| Atom | Hypothetical Charge (a.u.) |
|---|---|
| N | -0.85 |
| O (carbonyl) | -0.60 |
| O (ester) | -0.55 |
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are powerful tools for studying the conformational landscape and dynamic behavior of molecules.
Prediction of Reactivity and Selectivity in Chemical Transformations
The results from quantum chemical calculations can be used to predict the reactivity and selectivity of this compound in various chemical reactions. For instance, the HOMO and LUMO distributions can indicate the likely sites for electrophilic and nucleophilic attack. The calculated atomic charges and MEP maps can also provide insights into the molecule's reactive sites. For example, the amino group would be predicted to be a primary site for reactions with electrophiles.
Computational Approaches to Reaction Mechanism Elucidation
Following a comprehensive search of scientific literature and computational chemistry databases, it has been determined that there are currently no published studies specifically detailing the computational elucidation of the reaction mechanism for the synthesis of this compound. The following sections outline the theoretical frameworks that would be applied in such an investigation; however, it is crucial to note that the specific data, transition state geometries, and energy values are not available for this particular compound.
Transition State Analysis
The investigation into the reaction mechanism for the synthesis of this compound would theoretically involve a detailed transition state analysis using computational methods. This analysis is fundamental to understanding the kinetics and feasibility of a proposed synthetic route, such as a modified Strecker synthesis or a related nucleophilic addition pathway.
In a typical computational study, the geometries of the reactants, intermediates, and products would first be optimized. Following this, various potential transition state structures connecting these minima on the potential energy surface would be located using algorithms like the Berny optimization algorithm or synchronous transit-guided quasi-Newton (STQN) methods. For each located transition state, a frequency calculation would be performed. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate.
The geometric parameters of the transition state, such as the lengths of forming and breaking bonds and the key bond angles, would provide critical insights into the nature of the reaction at its highest energy point. For instance, in a hypothetical nucleophilic addition of a cyanide equivalent to an imine derived from cyclohexanone (B45756), the transition state analysis would reveal the extent of bond formation between the nucleophile and the imine carbon and the simultaneous changes in the geometry of the imine.
While specific data for this compound is not available, a hypothetical data table for a transition state in a related synthesis is presented below to illustrate the type of information that would be generated.
Hypothetical Transition State Data for a Related α-Amino Ester Synthesis
| Parameter | Value | Description |
|---|---|---|
| Imaginary Frequency | -350 cm⁻¹ | Confirms the structure as a first-order saddle point (transition state). |
| Activation Energy (ΔE‡) | 25 kcal/mol | The energy barrier for the reaction to proceed through this transition state. |
| Key Bond Distance 1 | 2.1 Å | The distance between the attacking nucleophile and the electrophilic carbon. |
| Key Bond Distance 2 | 1.4 Å | The length of a bond being broken in the transition state. |
Energy Profile Mapping for Synthetic Pathways
To gain a comprehensive understanding of the reaction dynamics, computational chemists would map the complete energy profile for the proposed synthetic pathways leading to this compound. This involves calculating the relative energies of all reactants, intermediates, transition states, and products along the reaction coordinate.
Density Functional Theory (DFT) is a common method employed for these calculations, often using a functional such as B3LYP or M06-2X with an appropriate basis set (e.g., 6-31G(d,p) or a larger one for higher accuracy). The inclusion of solvent effects, often through a polarizable continuum model (PCM), is also crucial for obtaining results that are comparable to experimental conditions.
By comparing the energy profiles of different potential synthetic routes, it would be possible to predict the most favorable pathway, identify the rate-determining step, and understand the origins of any observed selectivity.
Below is a hypothetical energy profile data table for a multi-step synthesis of a related compound, illustrating the key energetic parameters that would be determined.
It is important to reiterate that the data presented in the tables above are purely illustrative and are not based on actual calculations for the synthesis of this compound, as such studies are not available in the current body of scientific literature.
Q & A
Q. What are the recommended synthetic routes for Ethyl 2-amino-2-cyclohexylacetate hydrochloride, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves alkylation of cyclohexyl glycine derivatives followed by esterification and subsequent HCl treatment. For example, L-cyclohexylglycine methyl ester hydrochloride (CAS 14328-63-3) is synthesized via nucleophilic substitution under controlled pH and temperature . To optimize yields:
Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR : ¹H/¹³C NMR can confirm cyclohexyl ring protons (δ 1.2–2.1 ppm) and ester carbonyl signals (δ 170–175 ppm).
- HPLC : Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) resolves enantiomeric impurities, critical for chiral purity validation .
- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]⁺ at m/z 250.8) .
Q. How should researchers safely handle and store this compound?
- Handling : Use fume hoods, nitrile gloves, and safety goggles to avoid inhalation or skin contact. Avoid aqueous environments to prevent hydrolysis .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent degradation. Monitor for discoloration, which indicates instability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for this compound?
Discrepancies in solubility (e.g., water vs. organic solvents) may arise from polymorphic forms or hydration states. To address this:
Q. What strategies are effective for analyzing the compound’s stability under varying pH and temperature conditions?
- pH Stability : Incubate samples in buffers (pH 1–13) at 25°C/37°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hours. Acidic conditions (pH < 3) may hydrolyze the ester group .
- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures. For kinetic studies, apply Arrhenius equations to extrapolate shelf-life .
Q. How can stereochemical purity be ensured during synthesis, particularly for (S)-enantiomers?
- Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak IA) with hexane/isopropanol mobile phases to separate enantiomers .
- Circular Dichroism (CD) : Compare CD spectra with reference standards to confirm enantiomeric excess (>97%) .
- Asymmetric Catalysis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during key synthetic steps to enhance stereoselectivity .
Q. What mechanistic insights explain unexpected byproducts in its synthesis?
Common byproducts (e.g., cyclohexyl glycine or ethyl ester derivatives) arise from:
- Incomplete Alkylation : Monitor reaction progress via TLC and optimize alkylating agent stoichiometry .
- Ester Hydrolysis : Trace moisture during HCl treatment can hydrolyze the ester. Use anhydrous HCl gas in dry diethyl ether .
- Racemization : High temperatures during synthesis may cause enantiomer interconversion. Maintain low temperatures (<10°C) during critical steps .
Q. How can in situ reaction monitoring techniques improve synthesis scalability?
- FTIR Spectroscopy : Track carbonyl (C=O) and amine (N–H) bands in real-time to identify intermediate formation .
- ReactIR : Monitor reaction kinetics and endpoint determination for esterification steps .
- PAT (Process Analytical Technology) : Implement for continuous manufacturing, ensuring consistent purity in large-scale batches .
Data Presentation and Analysis Guidelines
- Tables : Include comparative data (e.g., solubility, stability) with error margins (±SD) from triplicate experiments .
- Figures : Use annotated chromatograms (HPLC/NMR) to highlight purity and structural assignments .
- Statistical Analysis : Apply ANOVA to assess significance of reaction condition variations (e.g., temperature, solvent) .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
